molecular formula C18H21ClN4O4S B2852620 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1184989-19-2

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2852620
CAS No.: 1184989-19-2
M. Wt: 424.9
InChI Key: QCNHJJGWRGELQR-UHFFFAOYSA-N
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Description

N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzo[d]thiazole core substituted with a methoxy group at position 5 and a morpholinoethyl amine at position 2. The isoxazole-5-carboxamide moiety is linked via a dual N-substitution pattern, distinguishing it from simpler thiazole or imidazothiazole derivatives.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S.ClH/c1-24-13-2-3-16-14(12-13)20-18(27-16)22(17(23)15-4-5-19-26-15)7-6-21-8-10-25-11-9-21;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHJJGWRGELQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzo[d]thiazole vs. Imidazo[2,1-b]thiazole: The target compound’s benzo[d]thiazole core (–7) differs from imidazo[2,1-b]thiazole derivatives (e.g., ND-11503, ND-11564) in . In contrast, imidazo[2,1-b]thiazoles incorporate an additional nitrogen atom, which may alter electron distribution and binding affinity .
  • Isoxazole vs. Thiazole Carboxamide: The isoxazole-5-carboxamide group in the target compound contrasts with thiazole-5-carboxamide derivatives (e.g., 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide in ).

Substituent Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀)
Target Compound Benzo[d]thiazole 5-methoxy, 2-(2-morpholinoethyl) Not reported
ND-11564 () Imidazo[2,1-b]thiazole 4-(3-Trifluoromethylphenoxy)benzyl Not reported
ND-11903 () Imidazo[2,1-b]thiazole 4-(1,1-Dioxidothiomorpholino)-3-fluorobenzyl Not reported
Compound 7b () Thiadiazole-thiazole hybrid Phenyl, hydrazonoyl chloride-derived groups 1.61 ± 1.92 µg/mL (HepG-2)
  • Morpholinoethyl vs. Trifluoromethylphenoxy: The morpholinoethyl group in the target compound likely enhances solubility and bioavailability due to morpholine’s hydrophilic nature. In contrast, ND-11564’s trifluoromethylphenoxy substituent is lipophilic and electron-withdrawing, which may improve membrane permeability but reduce aqueous solubility .
  • Methoxy vs. Fluorine Substituents :
    The 5-methoxy group on the benzo[d]thiazole ring could engage in hydrogen bonding with biological targets, whereas fluorine in ND-11903 may enhance metabolic stability and binding through halogen interactions .

Hypothesized Structure-Activity Relationships (SAR)

  • Dual N-Substitution: The presence of both benzo[d]thiazol-2-yl and morpholinoethyl groups on the isoxazole carboxamide may create steric hindrance, possibly affecting binding kinetics compared to mono-substituted analogues like ND-11503 .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride?

  • Methodological Answer : Synthesis requires multi-step pathways involving condensation of benzo[d]thiazole precursors with isoxazole-carboxamide intermediates. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature control : Reflux conditions (~80–100°C) are often necessary for amide bond formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    • Data Contradiction : Some protocols use sodium hydride as a base, while others prefer potassium carbonate; comparative yield studies are needed to resolve optimal conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze ¹H/¹³C peaks to verify methoxy (δ ~3.8 ppm), morpholinoethyl (δ ~2.4–3.5 ppm), and isoxazole (δ ~6.5–8.0 ppm) groups .
  • IR : Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry : Molecular ion peaks should align with the formula C₁₈H₂₁ClN₄O₃S (calculated MW ~420.9 g/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Hydrolysis of the carboxamide group occurs under strongly acidic (pH <2) or basic (pH >10) conditions, monitored via HPLC .
  • Thermal Stability : Store at –20°C in anhydrous DMSO; degradation >40°C leads to morpholinoethyl side-chain cleavage .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target toxicity .
  • Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with proposed targets (e.g., PI3K/AKT pathway proteins) .
  • Metabolite Profiling : Identify active metabolites via LC-MS to clarify discrepancies in in vitro vs. in vivo efficacy .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the 5-methoxy group on the benzothiazole with electron-withdrawing groups (e.g., Cl, CF₃) to test impact on target binding .
  • Side-Chain Optimization : Substitute morpholinoethyl with piperazinyl or thiomorpholine groups to improve solubility and reduce hepatic clearance .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases .

Q. What experimental models are suitable for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro Models : Caco-2 cells assess intestinal permeability; hepatic microsomes quantify metabolic stability .
  • In Vivo Models : Use Sprague-Dawley rats for bioavailability studies, with plasma samples analyzed via UPLC-MS/MS .
  • Contradiction Alert : Rodent vs. human cytochrome P450 metabolic differences require cross-species validation .

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